2-Methyl-2-(trifluoroacetamido)propanoic acid
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Description
2-Methyl-2-(trifluoroacetamido)propanoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that involve trifluoroacetamido groups and propanoic acid derivatives. For instance, the electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol leads to perfluoropropionic acid, which is structurally related to 2-methyl-2-(trifluoroacetamido)propanoic acid . Additionally, the degradation of moenomycin with trifluoroacetic acid and subsequent reactions hint at the chemical behavior of trifluoroacetamido derivatives .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as electrochemical fluorination , reactions with trifluoroacetic acid , and the use of trifluoroacetamidoaryl intermediates in palladium-catalyzed synthesis . These methods could potentially be adapted for the synthesis of 2-methyl-2-(trifluoroacetamido)propanoic acid by introducing the appropriate methyl and trifluoroacetamido substituents onto a propanoic acid backbone.
Molecular Structure Analysis
The molecular structure of 2-methyl-2-(trifluoroacetamido)propanoic acid would feature a trifluoroacetamido group, which is known to influence the electronic properties of compounds due to the strong electron-withdrawing effect of the trifluoromethyl group. This effect is evident in the behavior of related compounds, such as 3-(o-trifluoroacetamidoaryl)-1-propargylic esters .
Chemical Reactions Analysis
Compounds containing trifluoroacetamido groups participate in various chemical reactions. For example, 3-(o-trifluoroacetamidoaryl)-1-propargylic esters are intermediates for synthesizing indoles . Similarly, 2-methyl-2-(trifluoroacetamido)propanoic acid could potentially undergo reactions with nucleophiles or be used as an intermediate in the synthesis of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyl-2-(trifluoroacetamido)propanoic acid can be inferred from related compounds. The presence of the trifluoroacetamido group is likely to increase the acidity of the propanoic acid moiety and affect the compound's solubility and boiling point. The excess enthalpies of mixtures involving trifluoroethanol suggest that trifluoromethyl groups can significantly impact intermolecular interactions .
Scientific Research Applications
Synapse Trafficking of NMDA Receptors
2-Methyl-2-(trifluoroacetamido)propanoic acid is relevant in the study of synapse trafficking of NMDA receptors. The trafficking of NMDA receptors from the endoplasmic reticulum to the plasma membrane, including excitatory synapses, is a critical area of research. This trafficking is essential for understanding synaptic physiology and the etiology of various human brain diseases (Horak et al., 2014).
Sorption of Phenoxy Herbicides
The chemical is involved in studies on the sorption of phenoxy herbicides like 2,4-D and other related compounds. The sorption to soil, organic matter, and minerals is critical for understanding environmental fate and the effectiveness of these herbicides. Research suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides (Werner et al., 2012).
Chromatography of Bile Acids
The compound is utilized in chromatographic methods, particularly in the gas-liquid chromatography of bile acids. The stationary phases like methylfluoroalkyl silicone are suited for analysis of the trifluoroacetates, which are essential in understanding the composition and behavior of bile acids in biological materials (Kuksis, 1965).
Treatment of Wastewater from Pesticide Industry
2-Methyl-2-(trifluoroacetamido)propanoic acid is relevant in exploring treatment options for wastewater produced by the pesticide industry. Understanding the behavior of this compound in wastewater treatment processes is vital for environmental protection and compliance with regulations like the Water Framework Directive (Goodwin et al., 2018).
properties
IUPAC Name |
2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-5(2,4(12)13)10-3(11)6(7,8)9/h1-2H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCAOHCOZDCCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307557 |
Source
|
Record name | 2-trifluoroacetylamino-isobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(trifluoroacetamido)propanoic acid | |
CAS RN |
2707-93-9 |
Source
|
Record name | NSC192721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-trifluoroacetylamino-isobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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